molecular formula C36H61N13O10 B10826580 Imunofan

Imunofan

Cat. No.: B10826580
M. Wt: 836.0 g/mol
InChI Key: UIPUKCRNGDAFKO-BIVGDOEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imunofan is a synthetic peptide immunoregulator developed by the Research-and-Production Enterprise NPP “BIONOX” in Russia. It is one of the first drugs created using chemical-engineering synthesis technology. This compound is designed to enhance human immunity by modulating the immune system’s response .

Preparation Methods

Imunofan is synthesized through a chemical-engineering process that involves the creation of a hexapeptide with the structural formula arginyl-α-aspartyl-lysyl-valyl-tyrosyl-arginine. The industrial production of this compound involves the use of advanced chemical synthesis techniques to ensure the purity and efficacy of the peptide .

Chemical Reactions Analysis

Imunofan undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized peptide derivatives.

    Reduction: The peptide can also undergo reduction reactions, which may alter its structure and function.

    Substitution: this compound can participate in substitution reactions where specific amino acids in the peptide chain are replaced with other amino acids.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are modified peptides with altered biological activities .

Scientific Research Applications

Imunofan has a wide range of scientific research applications, including:

Mechanism of Action

Imunofan exerts its effects by modulating the immune system. It is based on the natural peptide hormone thymopoietin, which regulates the functional state of the immune system. This compound restores the balance of the redox system in the body and normalizes immune indicators. It activates genes involved in immune responses, migration, and chemotaxis, leading to enhanced immune function and tissue repair .

Comparison with Similar Compounds

Imunofan is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include:

This compound stands out due to its synthetic origin, stability in aqueous solutions, and rapid binding by albumins in plasma, which enhances its therapeutic efficacy .

Properties

Molecular Formula

C36H61N13O10

Molecular Weight

836.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C36H61N13O10/c1-19(2)28(33(57)48-25(17-20-10-12-21(50)13-11-20)31(55)46-24(34(58)59)9-6-16-44-36(41)42)49-30(54)23(8-3-4-14-37)45-32(56)26(18-27(51)52)47-29(53)22(38)7-5-15-43-35(39)40/h10-13,19,22-26,28,50H,3-9,14-18,37-38H2,1-2H3,(H,45,56)(H,46,55)(H,47,53)(H,48,57)(H,49,54)(H,51,52)(H,58,59)(H4,39,40,43)(H4,41,42,44)/t22-,23-,24-,25-,26-,28-/m0/s1

InChI Key

UIPUKCRNGDAFKO-BIVGDOEESA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

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